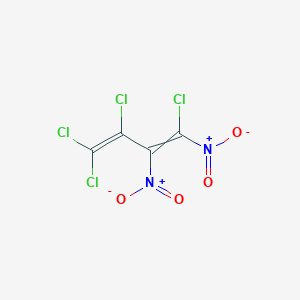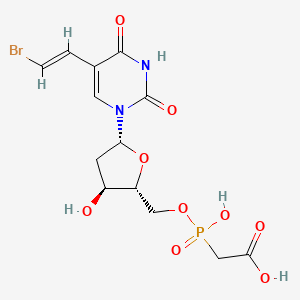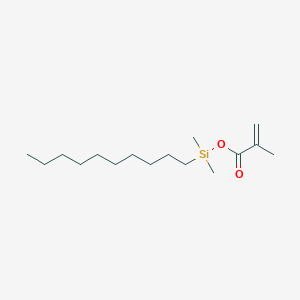![molecular formula C10H16O2 B14309888 1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane CAS No. 112047-48-0](/img/structure/B14309888.png)
1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane is a complex organic compound known for its unique bicyclic structure. This compound is also referred to as limonene dioxide, and it is commonly found in various plant species . It has a molecular formula of C10H16O2 and a molecular weight of 168.23 g/mol .
Métodos De Preparación
The synthesis of 1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane typically involves a sequential Diels-Alder reaction followed by a rearrangement sequence . The Diels-Alder reaction is catalyzed by a chiral Lewis acid, which helps in obtaining the desired enantiomeric ratio. The reaction conditions often include the use of toluene as a solvent and temperatures around 80°C . Industrial production methods may involve similar reaction sequences but on a larger scale, ensuring the efficient production of the compound.
Análisis De Reacciones Químicas
1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of epoxides, while reduction may result in the formation of alcohols .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules . In biology, it is studied for its potential antimicrobial and antifungal properties . In medicine, it is explored for its potential use in drug development, particularly in designing new therapeutic agents . Additionally, in the industry, it is used in the production of fragrances and flavors due to its pleasant aroma .
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to interact with specific enzymes and receptors, leading to its biological effects . For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane can be compared with other similar compounds such as bicyclo[2.2.1]heptane and bicyclo[3.1.0]hexane . While these compounds share a bicyclic structure, they differ in their specific ring systems and functional groups. For example, bicyclo[2.2.1]heptane has a different ring size and substitution pattern compared to this compound
Propiedades
Número CAS |
112047-48-0 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
1-methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16O2/c1-9-5-7(10(2)6-11-10)3-4-8(9)12-9/h7-8H,3-6H2,1-2H3 |
Clave InChI |
XOIZUVFIXICDDB-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(CCC1O2)C3(CO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14309810.png)

![4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14309824.png)
![[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid](/img/structure/B14309828.png)
![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)


![O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate](/img/structure/B14309860.png)
![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)

![N-[(4-Methylphenyl)methylidene]hypochlorous amide](/img/structure/B14309876.png)


